molecular formula C18H15ClF2N4O B4178904 5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-41-9

5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4178904
CAS No.: 303094-41-9
M. Wt: 376.8 g/mol
InChI Key: QNJUYGJRLUZRPY-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a scaffold renowned for its pharmacological versatility. Triazolopyrimidines are fused heterocyclic systems combining triazole and pyrimidine rings, often modified with substituents to optimize bioactivity, solubility, and metabolic stability . The target compound features a 4-chlorophenyl group at position 5 and a 4-(difluoromethoxy)phenyl group at position 7, which confer distinct electronic and steric properties critical for interactions with biological targets. Recent synthetic advancements, such as the use of eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP), have enabled efficient production of related derivatives .

Properties

IUPAC Name

5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N4O/c19-13-5-1-11(2-6-13)15-9-16(25-18(24-15)22-10-23-25)12-3-7-14(8-4-12)26-17(20)21/h1-8,10,15-17H,9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJUYGJRLUZRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC=NN2C1C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303094-41-9
Record name 5-(4-CHLOROPHENYL)-7-[4-(DIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C18H12ClF2N4O
  • Molecular Weight : 409.22 g/mol
  • InChIKey : GPYWCRLJXLLZNX-UHFFFAOYSA-N

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of triazolo-pyrimidine derivatives. The compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies reported an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug.

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.09

2. Antibacterial Activity

The compound has shown moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. In a comparative study of synthesized derivatives:

CompoundConcentration (mg/mL)Inhibition Rate (%)
This compound0.539.60
Control (Ningnanmycin)0.554.51
Other Compounds0.5Varies (25-42%)

3. Anticancer Activity

Triazolo-pyrimidines are being investigated for their potential as anticancer agents. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) indicates that modifications to the triazole and pyrimidine rings can enhance anticancer properties.

Case Studies

In a notable study involving breast cancer cell lines MCF-7 and MDA-MB-231:

  • Objective : To assess the cytotoxic effects of synthesized triazolo-pyrimidines.
  • Findings : The compounds exhibited significant cytotoxicity when used alone and in combination with doxorubicin, suggesting a potential for synergistic effects in cancer therapy.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The biological and chemical profiles of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally similar derivatives:

Compound Name Structural Features Key Properties References
Target Compound :
5-(4-Chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
• 4-Chlorophenyl (position 5)
• 4-(Difluoromethoxy)phenyl (position 7)
• Enhanced metabolic stability due to difluoromethoxy group
• High lipophilicity from chlorophenyl moiety
5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine • Bromophenyl (position 5)
• 2-(Difluoromethoxy)phenyl (position 7)
• Bromine’s larger atomic radius may alter binding affinity vs. chlorine
• Lower solubility compared to chloro analogs
7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine • Methoxyphenyl (position 7)
• Methylsulfanyl (position 2)
• Methoxy improves solubility but reduces metabolic stability
• Methylsulfanyl may enhance thiol-mediated interactions
5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine • 3,4-Dimethoxyphenyl (position 5)
• 4-Methylphenyl (position 7)
• Methoxy groups increase solubility and electron density
• Methylphenyl enhances lipophilicity without halogen effects
5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine • Fluorophenyl (position 5)
• Methylphenyl (position 7)
• Fluorine’s electronegativity improves binding to polar targets
• Lower steric bulk compared to chlorophenyl
[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methylpiperidinyl)-6-(2,4,6-trifluorophenyl) • Chlorophenyl (position 5)
• Trifluorophenyl (position 6)
• Piperidinyl (position 7)
• Trifluorophenyl enhances target specificity
• Piperidinyl improves pharmacokinetics (e.g., blood-brain barrier penetration)

Impact of Substituents on Bioactivity

  • Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size and higher electronegativity favor tighter binding to hydrophobic pockets in enzymes, whereas bromine’s bulk may reduce affinity but increase van der Waals interactions .
  • Difluoromethoxy vs. Methoxy : The difluoromethoxy group resists oxidative metabolism (via CYP450 enzymes), improving half-life compared to methoxy analogs .
  • Halogenated vs. Non-Halogenated Phenyl Groups: Chlorophenyl and fluorophenyl substituents enhance lipophilicity and binding to aromatic residues in targets (e.g., kinase ATP-binding sites), while methyl or methoxy groups prioritize solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

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